Methyl 3-Bromo-4-chloro-5-methylbenzoate
Overview
Description
Methyl 3-Bromo-4-chloro-5-methylbenzoate is an organic compound with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol . It is a derivative of benzoic acid, specifically a methyl ester, and is characterized by the presence of bromine, chlorine, and methyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-Bromo-4-chloro-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-4-chloro-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Bromo-4-chloro-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while reduction and oxidation reactions can produce alcohols, aldehydes, or carboxylic acids .
Scientific Research Applications
Methyl 3-Bromo-4-chloro-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-Bromo-4-chloro-5-methylbenzoate exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-Bromo-4-chlorobenzoate
- Methyl 3-Bromo-5-methylbenzoate
- Methyl 4-Bromo-3-chloro-5-methylbenzoate
Uniqueness
Methyl 3-Bromo-4-chloro-5-methylbenzoate is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
Methyl 3-bromo-4-chloro-5-methylbenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a benzoate structure with halogen substituents. The presence of bromine and chlorine atoms on the aromatic ring significantly influences its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : Starting from methyl benzoate, bromine is introduced at the meta position using a catalyst like iron(III) bromide.
- Chlorination : The brominated product undergoes chlorination to introduce chlorine at the para position.
- Esterification : The resulting compound is then esterified to form the final product.
This multi-step synthesis is crucial for obtaining high yields of the compound while ensuring purity for biological testing.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen substituents may enhance its lipophilicity, allowing it to penetrate cell membranes more effectively.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that halogenated benzoates possess antimicrobial properties, potentially making this compound useful in combating bacterial infections.
- Anticancer Properties : Initial investigations suggest that it may have anticancer effects, possibly through apoptosis induction in cancer cells.
- Anti-inflammatory Effects : Some derivatives of halogenated benzoates have been reported to exhibit anti-inflammatory activities, which may extend to this compound.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various halogenated benzoates, including this compound. Results indicated a significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
This compound | Escherichia coli | 12 |
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values of 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating potential as an anticancer agent.
Cell Line | IC50 (µM) | Mechanism Suggested |
---|---|---|
HeLa | 30 | Apoptosis induction |
MCF-7 | 25 | Cell cycle arrest |
Properties
IUPAC Name |
methyl 3-bromo-4-chloro-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDVXCOKMBZFBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-52-6 | |
Record name | methyl 3-bromo-4-chloro-5-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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